
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is a derivative of nicotinic acid and contains a pyrrolidine ring, making it a heterocyclic compound. This compound is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate typically involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and nicotinate moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, which are the basis for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)benzoate
- Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)isonicotinate
- Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is unique due to its specific combination of a methoxy group, a pyrrolidine ring, and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
LTJTYVULLTUNBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)CN2CCCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


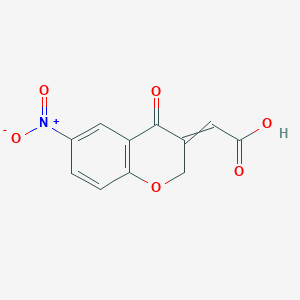
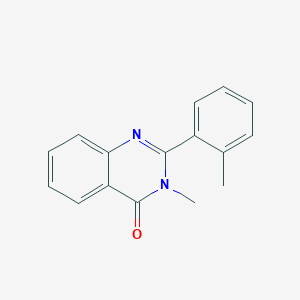
![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)

![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)
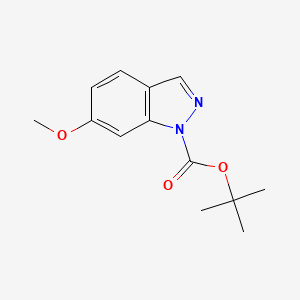
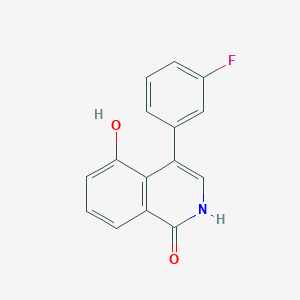


![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)

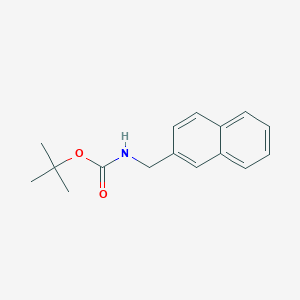
![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)

